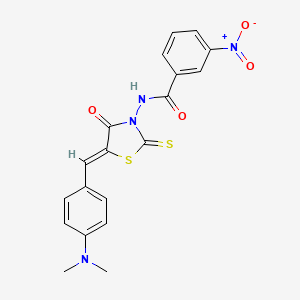
苯基(4-哌嗪-1-基苯基)甲酮
描述
Phenyl(4-piperazin-1-ylphenyl)methanone is a compound with the molecular formula C17H18N2O . It has been identified as a novel inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Molecular Structure Analysis
The molecular structure of Phenyl(4-piperazin-1-ylphenyl)methanone has been analyzed through molecular modeling and preliminary structure-based hit optimization studies . The exact details of the molecular structure analysis are not provided in the papers retrieved.Chemical Reactions Analysis
The chemical reactions involving Phenyl(4-piperazin-1-ylphenyl)methanone are not explicitly mentioned in the papers retrieved .科学研究应用
除草活性
苯基(4-哌嗪-1-基苯基)甲酮衍生物已被研究用于其除草潜力。研究人员合成了含有哌嗪结构的新型化合物,并评估了它们对几种杂草物种的有效性。值得注意的是,(2,3-二甲基苯基)[4-(2-硝基苄基)哌嗪-1-基]甲酮对稗草 (Echinochloa crusgalli) 和黑麦草 (Lolium perenne) 表现出强烈的除草活性,而 (2-氯苯基)-[4-(2-硝基苄基)哌嗪-1-基]甲酮则对反枝苋 (Amaranthus retroflexus) 和莴苣 (Lactuca sativa var. ramosa ) 有效。
MAGL 抑制
在药物发现领域,苯基(哌嗪-1-基)甲酮衍生物已被探索为单酰基甘油脂肪酶 (MAGL) 的抑制剂。 通过虚拟筛选确定了一种新型抑制剂,突出了其在调节 MAGL 活性方面的潜力 .
生物活性
哌嗪及其衍生物,包括苯基(哌嗪-1-基)甲酮,表现出多种生物活性。哌嗪已被用作驱虫剂和杀虫剂。 新型衍生物可以作为杀虫剂、杀菌剂和除草剂 .
蚊子媒介控制
(E)-4-[(4-氯苄叉)氨基]-2-{[4-(4-甲基嘧啶-2-基)哌嗪-1-基]甲基}-5-(三氟甲基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮对稗草 (Echinochloa crusgalli) 表现出除草活性。 该化合物可能有助于有效控制杂草 .
农用化学品应用
哌嗪衍生物,包括苯基(哌嗪-1-基)甲酮,广泛用于农用化学品。 它们的通用性使它们可以作为除草剂、杀虫剂和杀菌剂的成分 .
肾脏内向整流钾通道
某些哌嗪衍生物,如 (苯磺酰基)哌嗪,已被研究用于其对肾脏内向整流钾 (Kir) 通道的效应。 这些通道在生理过程中起着至关重要的作用,使它们成为药物开发的潜在目标 .
作用机制
Target of Action
Phenyl(4-piperazin-1-ylphenyl)methanone, also known as phenyl-(4-piperazin-1-ylphenyl)methanone, primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down 2-AG. This results in an increase in the levels of 2-AG in the body, thereby enhancing the effects of the endocannabinoid system .
Biochemical Pathways
By inhibiting MAGL, phenyl-(4-piperazin-1-ylphenyl)methanone affects the endocannabinoid signaling pathway . The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. The downstream effects of this include modulation of pain sensation, mood, and memory .
Result of Action
The inhibition of MAGL by phenyl-(4-piperazin-1-ylphenyl)methanone leads to an increase in the levels of 2-AG, resulting in enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, depending on the specific physiological process being modulated. For example, it could lead to reduced pain sensation, improved mood, or enhanced memory .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that piperazine derivatives can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .
Cellular Effects
The cellular effects of Phenyl(4-piperazin-1-ylphenyl)methanone are not well-documented. Piperazine derivatives have been shown to have significant effects on cells. For instance, they can inhibit colony formation in BT-474 cells in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that piperazine derivatives can act as reversible monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme that plays a key role in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can exhibit temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity of rats .
Dosage Effects in Animal Models
It has been reported that piperazine derivatives can decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Metabolic Pathways
It is known that piperazine derivatives can be involved in various metabolic pathways, including those related to stress and metabolic signaling .
Transport and Distribution
It is known that piperazine derivatives can influence the localization or accumulation of compounds within cells .
Subcellular Localization
It is known that piperazine derivatives can influence the activity or function of specific compartments or organelles within cells .
属性
IUPAC Name |
phenyl-(4-piperazin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANBEJKFNYZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)

![8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2423881.png)
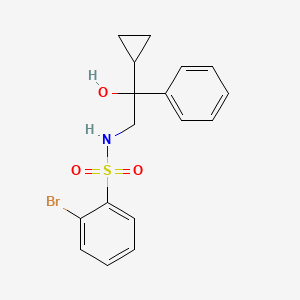

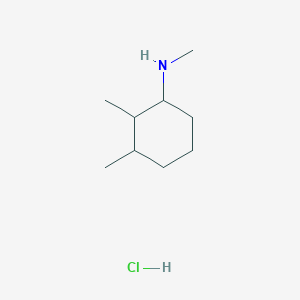
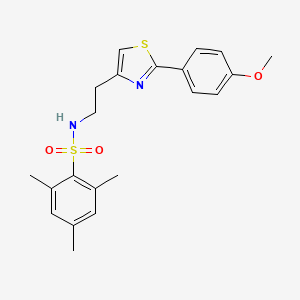
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2423891.png)
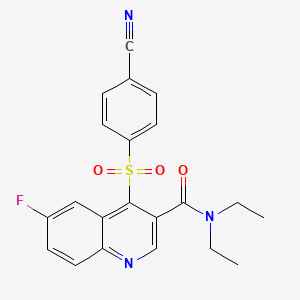
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
